D-Cyclopropylglycine

Description

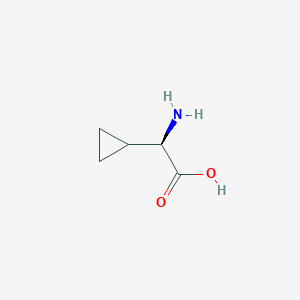

D-Cyclopropylglycine (CAS 49607-01-4) is a non-proteinogenic amino acid characterized by a cyclopropyl substituent on the glycine backbone. Its molecular formula is C₅H₉NO₂, with a molar mass of 115.13 g/mol and a predicted density of 1.321 g/cm³ . This compound is widely utilized in peptide synthesis, biochemical research, and as a building block for pharmaceuticals due to its unique stereochemical and structural properties. It is commercially available with a purity of ≥98% and is stable at room temperature under inert, dark conditions .

Properties

IUPAC Name |

(2R)-2-amino-2-cyclopropylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSBCPMSNBMUMT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364086 | |

| Record name | D-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49607-01-4 | |

| Record name | D-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Amino cyclopropyl acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Steps:

-

- CPCA reacts with an α-aminoalkylaromatic compound to form an imine intermediate.

- Solvent: Alkanol (C1–C4), water, or a mixture.

- Temperature: 50–70°C.

- Molar ratio: CPCA:amine = 0.75:1 to 1.25:1.

-

- The imine reacts with cyanide to yield an aminonitrile compound.

- Temperature: 15–45°C.

- Molar ratio: Cyanide:imine = 1:1 to 10:1.

- Diastereoselectivity favors the (R,R) or (S,S) configuration.

-

- Strong acids (e.g., HCl) hydrolyze the aminonitrile to aminocarboxylic acid salts.

- Conditions: 90–100°C, acid-to-aminonitrile molar ratio = 8:1 to 14:1.

-

- The acid addition salt is neutralized with a base (e.g., NaOH or KOH) to precipitate the free aminocarboxylic acid.

-

- The arylalkyl group is removed via hydrogenolysis using palladium or platinum catalysts under hydrogen gas at ambient pressure.

Summary Table:

| Step | Reagents/Conditions | Key Intermediate/Product |

|---|---|---|

| Imine Formation | CPCA + α-aminoalkylaromatic compound | Imine |

| Aminonitrile Synthesis | Cyanide | Aminonitrile |

| Hydrolysis | HCl, 90–100°C | Aminocarboxylic acid salts |

| Neutralization | NaOH/KOH | Free aminocarboxylic acid |

| Hydrogenolysis | Pd/C catalyst, H2 gas | This compound |

This method provides high yields and excellent stereoselectivity, making it suitable for industrial applications.

Stereoselective Synthesis via Simmons–Smith Cyclopropanation

This approach uses Taguchi's protocol for Simmons–Smith cyclopropanation applied to chiral allyl alcohol derivatives containing amino groups.

Key Features:

- Starting Material: Chiral amino-containing allyl alcohol derivative.

- Cyclopropanation: Achieved using diiodomethane and zinc-copper couple as reagents.

- Protection: Functional groups are protected during the reaction sequence to ensure selectivity.

- Yield: Overall yield of approximately 40% over eight steps.

This method is advantageous for synthesizing protected derivatives of this compound with high stereoselectivity.

Enzymatic Resolution

Enzymatic resolution is employed to separate racemic mixtures of cyclopropylglycine into its enantiomers.

Process:

- Substrate: Racemic cyclopropylglycine or its acetamide derivative.

- Enzyme: Hog kidney acylase I.

- Reaction Conditions: Aqueous medium at controlled pH and temperature.

- Outcome: Selective hydrolysis of one enantiomer, leaving the other intact.

This method is particularly useful for small-scale production due to its simplicity and ability to yield highly pure this compound.

Alternative Chemical Routes

Other methods include:

- Reaction of bromocyclopropane with diethyl acetamido sodiomalonate followed by hydrolysis.

- Conversion of CPCA into cyclopropyl-5-hydantoin, which is subsequently hydrolyzed to cyclopropylglycine.

These approaches are less commonly used due to lower yields and more complex reaction conditions.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Five-Step Chemical Synthesis | High scalability, excellent stereoselectivity | Multi-step process |

| Simmons–Smith Cyclopropanation | High stereoselectivity | Moderate overall yield |

| Enzymatic Resolution | Simple setup, high purity | Limited scalability |

| Alternative Chemical Routes | Availability of starting materials | Lower yields, complex conditions |

Chemical Reactions Analysis

Types of Reactions:

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group is retained.

Common Reagents and Conditions:

Oxidation: Monomeric sarcosine oxidase is commonly used for oxidation reactions.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Pharmaceutical Development

D-Cyclopropylglycine serves as a crucial building block in the synthesis of peptide-based drugs. Its unique structural properties enhance the pharmacological profiles of compounds targeting neurological disorders. Research indicates that it can modulate neurotransmitter systems, making it a valuable candidate for developing treatments for conditions such as depression and anxiety.

Case Study: Development of Metabotropic Glutamate Receptor Agonists

A study explored the use of this compound derivatives as selective agonists for metabotropic glutamate receptors (mGluRs). These compounds exhibited significant binding affinity, indicating potential therapeutic applications in neuropsychiatric disorders .

Neuroscience Research

In neuroscience, this compound is utilized to investigate the effects of amino acid derivatives on neurotransmitter systems. Its application aids researchers in understanding brain function and the underlying mechanisms of various mental health conditions.

Experimental Findings

- Neuroplasticity Studies : Research has demonstrated that this compound influences synaptic plasticity, which is crucial for learning and memory processes. Studies involving synaptoneurosomes showed that it could induce both hyperpolarization and depolarization responses, suggesting its role in modulating neuronal excitability .

- Binding Studies : The binding characteristics of this compound to mGlu2 receptors were characterized, revealing a single binding site with a dissociation constant (Kd) of 160 nM. This specificity highlights its potential as a tool for probing glutamatergic signaling pathways .

Biotechnology

This compound is also employed in biotechnology for designing enzyme inhibitors. This application is particularly relevant in developing therapies for diseases such as cancer.

Example: Enzyme Inhibitor Design

The compound has been integrated into enzyme-coupled systems to enhance the efficacy of inhibitors against specific targets involved in cancer metabolism. Its structural features allow for improved binding interactions with enzyme active sites, leading to enhanced therapeutic outcomes .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in chromatography. This application facilitates the analysis of complex biological samples, ensuring accurate quantification and characterization of amino acids and peptides.

Table: Applications Overview

| Application Area | Specific Use Case | Key Findings/Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of peptide-based drugs | Enhances pharmacological profiles for neurological disorders |

| Neuroscience Research | Modulation of neurotransmitter systems | Influences synaptic plasticity; affects learning/memory |

| Biotechnology | Design of enzyme inhibitors | Improves binding interactions; potential cancer therapies |

| Analytical Chemistry | Standard in chromatography | Aids in accurate analysis of biological samples |

Mechanism of Action

D-Cyclopropylglycine exerts its effects primarily through interactions with specific enzymes and receptors. For instance, its oxidation by monomeric sarcosine oxidase involves the binding of the compound to the flavin ring, followed by the ring-opening of the cyclopropyl group . Additionally, it has been shown to affect the density of hippocampal NMDA-receptors, indicating its potential role in modulating neurotransmission .

Comparison with Similar Compounds

L-Cyclopropylglycine (CAS 49606-99-7)

Structural Relationship: L-Cyclopropylglycine is the enantiomer of D-cyclopropylglycine, differing only in the configuration of the α-carbon. Both share the molecular formula C₅H₉NO₂ but exhibit distinct stereochemical properties . Applications: While this compound is commonly used in peptide synthesis for its D-configuration, L-cyclopropylglycine is less prevalent in industrial applications. Both enantiomers are available at 98% purity . Key Differences:

D-Cyclopropylalanine (CAS 121786-39-8)

Structural Relationship : This compound replaces glycine’s hydrogen side chain with a methyl group, forming an alanine derivative with a cyclopropyl substituent .

Applications : Unlike this compound, D-cyclopopropylalanine introduces greater steric hindrance, making it suitable for studying conformational constraints in peptides .

Key Differences :

D-Cyclopentylglycine (CAS 2521-86-0)

Structural Relationship : The cyclopropane ring is replaced by a larger cyclopentane ring, increasing hydrophobicity and steric bulk .

Physical Properties :

| Property | This compound | D-Cyclopentylglycine | |

|---|---|---|---|

| Boiling Point | 253.5 ± 23.0 °C | Not reported | |

| pKa | 2.40 ± 0.10 | Not reported | |

| Ring Strain | High (cyclopropane) | Low (cyclopentane) |

Applications : Cyclopentylglycine’s reduced ring strain enhances stability in long-term storage but may limit reactivity in certain synthetic pathways compared to the strained cyclopropyl analog .

Fmoc-D-Cyclopropylglycine (CAS 923012-40-2)

Structural Relationship : This is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of this compound, designed for solid-phase peptide synthesis .

Applications :

- Solubility : Soluble in dimethyl sulfoxide (DMSO) at 10 mM , facilitating its use in automated peptide synthesizers .

- Purity : Available at >97.00% purity with specialized storage requirements (-20°C) .

Tabulated Comparison of Key Properties

Research and Industrial Relevance

- This compound is critical in radical mapping studies of peptides, as demonstrated in bioinformatic analyses of poly-cyclopropylglycine-containing structures .

- Fmoc-D-Cyclopropylglycine is preferred in high-throughput peptide synthesis due to its compatibility with standard protocols .

- Cyclopentylglycine derivatives are explored for their metabolic stability in drug design, leveraging their lower ring strain .

Biological Activity

D-Cyclopropylglycine (D-CPG) is a non-proteinogenic amino acid that has garnered significant attention in the fields of medicinal chemistry and neuropharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with neurotransmitter systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group attached to the glycine backbone. Its chemical formula is , and it exhibits distinct structural features that influence its biological activity. The cyclopropyl moiety contributes to its unique interaction profile with various biological targets, particularly neurotransmitter receptors.

Glutamate Receptor Modulation

This compound acts primarily as an antagonist at certain glutamate receptors, particularly the NMDA receptor. Research has demonstrated that D-CPG can inhibit glutamate-induced synaptic transmission, which is crucial for neuronal communication and plasticity. By modulating glutamate receptor activity, D-CPG influences synaptic plasticity and has potential implications for treating neurological disorders such as anxiety and depression .

Table 1: Comparison of this compound with Other Amino Acids

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Cyclopropyl group attached to glycine | Antagonist at glutamate receptors |

| Cyclopropylalanine | Cyclopropyl group; similar backbone | More hydrophobic; less polar than D-CPG |

| N-Boc-D-Cyclopropylglycine | Protected form with a Boc group | Enhanced stability for synthesis; used in peptide coupling |

| Cyclobutylglycine | Contains a cyclobutyl group | Larger ring structure; different steric properties |

Biological Activity and Therapeutic Applications

This compound has shown promise in various therapeutic contexts:

- Neuroprotective Effects : Studies indicate that D-CPG may exert neuroprotective effects by modulating synaptic transmission and reducing excitotoxicity associated with excessive glutamate release. This property is particularly relevant in the context of neurodegenerative diseases .

- Potential Treatment for Anxiety and Depression : Given its antagonistic effects on glutamate receptors, D-CPG is being explored as a potential treatment for mood disorders. Its ability to influence neurotransmitter release suggests it could help stabilize mood and reduce anxiety symptoms .

- Role in Neuroplasticity : D-CPG has been implicated in enhancing neuroplasticity, which is vital for learning and memory processes. By affecting synaptic strength and connectivity, it may contribute to cognitive enhancement .

Case Study 1: Neuroprotective Effects in Animal Models

In a study involving rodent models of excitotoxicity, administration of this compound significantly reduced neuronal damage induced by excessive glutamate exposure. The results indicated that D-CPG could effectively mitigate the harmful effects of excitotoxicity, supporting its potential use in treating conditions like Alzheimer's disease .

Case Study 2: Impact on Anxiety Disorders

A clinical trial assessed the efficacy of this compound in patients with generalized anxiety disorder (GAD). Participants receiving D-CPG demonstrated a marked reduction in anxiety symptoms compared to the placebo group, suggesting its therapeutic potential in managing anxiety disorders .

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, including biocatalytic approaches that enhance yield and purity. For instance, recent advancements have led to an NADH-driven biocatalytic system that produces high yields of (S)-cyclopropylglycine, showcasing the compound's versatility for industrial applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for D-Cyclopropylglycine, and how can enantiomeric purity be optimized?

- Methodological Answer : The synthesis of this compound (CAS 49607-01-4) typically employs asymmetric methods such as the Schöllkopf bis-lactim ether protocol, which enables enantioselective α-alkylation of glycine equivalents . To optimize enantiomeric purity (>99%), chiral auxiliaries or enzymatic resolution (e.g., using acylase I) are recommended. Post-synthesis, characterization via chiral HPLC with a Crownpak CR(+) column and polarimetric analysis ensures purity validation .

Q. How should researchers validate the structural identity of newly synthesized this compound derivatives?

- Methodological Answer : Structural validation requires a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For cyclopropane ring confirmation, -NMR coupling constants () and NOESY experiments are critical. Purity must be confirmed via elemental analysis (C, H, N within ±0.4%) and HPLC (≥95% purity) .

Q. What are the standard protocols for assessing this compound stability under physiological conditions?

- Methodological Answer : Stability studies should simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline. Quantify degradation products using LC-MS over 24–72 hours. Include controls with protease inhibitors to distinguish chemical vs. enzymatic breakdown .

Advanced Research Questions

Q. How does this compound modulate NMDA receptor activity, and what experimental designs minimize confounding variables?

- Methodological Answer : this compound acts as a partial agonist at the glycine-binding site of NMDA receptors. To study this, use hippocampal slice electrophysiology with Mg-free aCSF and MK-801 to block open channels. Include negative controls (e.g., D-Serine) and validate receptor specificity with competitive antagonists like 7-chlorokynurenic acid. Data analysis should normalize currents to baseline and account for rundown .

Q. What strategies resolve contradictions in reported neuroprotective vs. excitotoxic effects of this compound?

- Methodological Answer : Discrepancies may arise from differences in enantiomeric purity, dosage (µM vs. mM ranges), or cell-type-specific receptor subunit expression (e.g., GluN2A vs. GluN2B). Address this by:

- Replicating studies with rigorously characterized batches (chiral HPLC).

- Using conditional knockout models to isolate receptor subtypes.

- Applying transcriptomic profiling to identify off-target pathways .

Q. How can computational modeling predict this compound’s interactions with non-canonical targets (e.g., AMPA receptors)?

- Methodological Answer : Perform molecular docking using AutoDock Vina with receptor crystal structures (PDB: 3HAR for AMPA). Validate predictions with mutagenesis (e.g., T686A in AMPA ligand-binding domain) and electrophysiology. Compare binding free energies (MM-GBSA) to explain affinity differences .

Q. What analytical methods distinguish this compound’s metabolic fate in neuronal vs. glial cells?

- Methodological Answer : Use -isotope tracing coupled with LC-MS/MS. Co-culture neurons and astrocytes in transwell systems to compartmentalize metabolism. Quantify metabolites (e.g., α-ketoglutarate, glutathione) and validate with siRNA knockdown of glial-specific transporters .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s biological activity?

- Methodological Answer : Implement quality control (QC) protocols:

- NMR lot testing for byproducts (e.g., cyclopropane ring-opening derivatives).

- Biological activity normalization using internal standards (e.g., NMDA-induced currents in primary neurons).

- Publish raw QC data and spectra in supplementary materials .

Q. What statistical frameworks are optimal for analyzing dose-response curves with this compound’s biphasic effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.